molecular formula C8H9Cl2N3 B131093 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine CAS No. 154117-92-7

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B131093
CAS No.: 154117-92-7
M. Wt: 218.08 g/mol
InChI Key: ZSRQVXSPXHZOAB-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative .

Scientific Research Applications

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dichloro-5-(pyrrolidin-1-yl)pyrimidine
  • 2,4-Dichloro-6-(morpholin-4-yl)pyrimidine
  • 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine

Comparison: Compared to these similar compounds, 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine is unique due to the specific steric and electronic effects imparted by the pyrrolidine ring. These effects can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2,4-dichloro-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRQVXSPXHZOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598739
Record name 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154117-92-7
Record name 2,4-Dichloro-6-(1-pyrrolidinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154117-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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